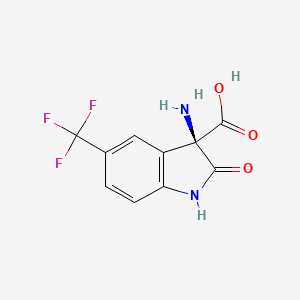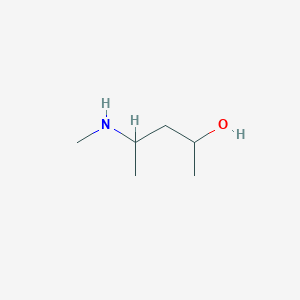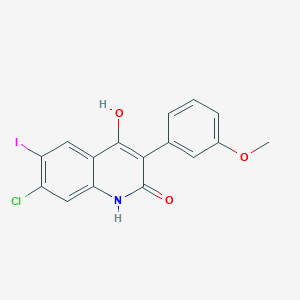
Methyl 1-methylcyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methylcyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a methyl ester derivative of cyclopentene, characterized by a cyclopentene ring substituted with a methyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-methylcyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopent-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-methylcyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-methylcyclopent-3-ene-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as a precursor to active metabolites that exert their effects by binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl group.
Methyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.
Methyl 1-methylcyclopent-1-ene-1-carboxylate: Similar structure but with a different position of the double bond.
Uniqueness
Methyl 1-methylcyclopent-3-ene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 1-methylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-8(7(9)10-2)5-3-4-6-8/h3-4H,5-6H2,1-2H3 |
Clé InChI |
PKAANHBVNOKDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)





![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)
![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)


